molecular formula C17H14N4O2 B11946609 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide CAS No. 881467-11-4

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide

Cat. No.: B11946609
CAS No.: 881467-11-4
M. Wt: 306.32 g/mol
InChI Key: XHWXFANOHIMKIW-YBFXNURJSA-N
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Description

The compound 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide features a hydrazone backbone linked to an indole moiety and a phenylacetamide group. Its molecular formula is C₁₈H₁₅N₄O₂, with a molecular weight of 319.34 g/mol . This compound has been studied for its antimicrobial, anticancer, and antioxidant properties, with structural analogs showing varied bioactivity based on substituent modifications .

Properties

CAS No.

881467-11-4

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N'-[(E)-1H-indol-3-ylmethylideneamino]-N-phenyloxamide

InChI

InChI=1S/C17H14N4O2/c22-16(20-13-6-2-1-3-7-13)17(23)21-19-11-12-10-18-15-9-5-4-8-14(12)15/h1-11,18H,(H,20,22)(H,21,23)/b19-11+

InChI Key

XHWXFANOHIMKIW-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide typically involves the condensation of indole-3-carbaldehyde with hydrazine hydrate, followed by the reaction with N-phenylglycine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the hydrazine moiety.

    Substitution: Alkylated derivatives at the indole nitrogen or hydrazine nitrogen.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole and hydrazine exhibit promising anticancer properties. For instance, compounds similar to 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Schiff bases, which include similar functional groups, are known for their antibacterial and antifungal properties. For example, derivatives of hydrazones have been reported to exhibit significant activity against a range of pathogens, including bacteria and fungi . This suggests that 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide may also possess similar antimicrobial properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives. Compounds with indole structures have been shown to exhibit antioxidant properties, which can protect neuronal cells from oxidative stress—a key factor in neurodegenerative diseases . This opens avenues for exploring the neuroprotective potential of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide in treating conditions like Alzheimer's disease.

Synthetic Pathways

The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide can be achieved through various synthetic strategies involving the condensation of hydrazine derivatives with appropriate carbonyl compounds. The Vilsmeier-Haack reaction has been noted as a useful method for synthesizing such heterocyclic compounds .

Example Synthetic Route

  • Starting Materials : Indole derivative, hydrazine hydrate, phenylacetyl chloride.
  • Reaction Conditions : The reaction typically requires refluxing in a suitable solvent (e.g., ethanol) under an inert atmosphere.
  • Purification : The resultant compound can be purified using recrystallization techniques or chromatographic methods.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 and Caco-2 cell lines with IC50 values indicating effective inhibition of cell growth.
Study 2Antimicrobial ActivityShowed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent.
Study 3Neuroprotective EffectsIndicated antioxidant properties that could protect neuronal cells from oxidative damage, relevant for neurodegenerative disease research.

Mechanism of Action

The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide involves its interaction with various molecular targets. The indole moiety is known to interact with biological receptors, potentially inhibiting enzymes or modulating receptor activity. The hydrazine group can form reactive intermediates that may contribute to its biological activity .

Comparison with Similar Compounds

Chlorobenzylidene Derivatives (7b, 7c, 7d)

Compounds 7b , 7c , and 7d () share the hydrazinyl-oxoacetamide core but replace the indole group with chlorobenzylidene substituents (2-chloro, 3-chloro, and 4-chloro positions). Key differences include:

  • Melting Points : The indole-containing target compound has a higher melting point (>250°C inferred) compared to 7b (240–241°C) and 7c (243–245°C), suggesting stronger intermolecular forces due to indole’s aromaticity and hydrogen-bonding capacity .
  • Bioactivity: While 7b–7d exhibit antiproliferative activity, the indole analog in shows superior antibacterial efficacy (MIC = 10–20 µg/mL against MRSA and Pseudomonas aeruginosa), highlighting the indole moiety’s role in enhancing microbial membrane disruption .

Substituted Phenylacetamide Analogs

  • No direct bioactivity data is provided, but such substitutions often alter solubility and metabolic stability .
  • Quinoline Hybrid (Compound 13, ): Incorporating a quinoline ring (C₁₈H₁₄N₄S) enhances planar aromaticity, improving DNA intercalation. This compound showed MIC = 10 µg/mL against P. aeruginosa, outperforming non-quinoline indole derivatives .

Thiazole and Antioxidant Derivatives ()

Thiazole derivatives with the indole-hydrazinyl scaffold exhibit dual antioxidant and anticancer activity. For example:

  • Compound 1 (Thiazole-Indole Hybrid) : Demonstrated radical scavenging (IC₅₀ = 35 µM for DPPH) due to hydrogen abstraction from the hydrazine bridge rather than the indole ring .
  • Comparison with Target Compound : The absence of a thiazole ring in the target compound may reduce antioxidant potency but improve selectivity for microbial targets.

Functional Group Modifications ()

  • Stearohydrazide and Palmitohydrazide Analogs () : Long alkyl chains (e.g., stearic acid) increase lipophilicity, enhancing membrane penetration but reducing aqueous solubility. These analogs are less suited for systemic applications compared to the phenylacetamide core .
  • However, synthetic complexity and toxicity risks may limit utility .

Key Research Findings and Trends

Indole vs. Chlorobenzylidene : The indole group confers superior antimicrobial activity over chlorinated analogs, likely due to π-π stacking with microbial enzymes .

Substituent Effects: Electron-withdrawing groups (e.g., Cl) enhance antiproliferative activity but reduce solubility . Planar aromatic systems (quinoline, thiazole) improve DNA/protein interaction but may increase cytotoxicity .

Hydrazine Bridge : Critical for radical scavenging; modifications here can tune antioxidant vs. antimicrobial effects .

Biological Activity

The compound 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide is a complex organic molecule that integrates an indole moiety with hydrazine and acetamide functionalities. This structure is significant in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C17H14N4O2
  • CAS Number : 881467-11-4
  • Structural Features :
    • Indole ring system known for diverse biological activities.
    • Hydrazine functional group contributing to reactivity.
    • Acetamide moiety that enhances pharmacological potential.

Anticancer Activity

Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties. A study focusing on similar indole derivatives demonstrated potent anti-proliferative effects against various tumor cell lines such as SK-BR-3, MDA-MB-231, and HCT-116. The mechanism involved the induction of apoptosis through the enhancement of reactive oxygen species (ROS) levels and the activation of apoptosis-related proteins like Bax and cleaved-caspase 3 .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Lines TestedIC50 (µM)Mechanism
Compound 8cHCT1165.4ROS induction, apoptosis
Compound 11hMDA-MB-2316.1ROS induction, apoptosis

Antimicrobial Activity

Indole derivatives have also shown promising antimicrobial properties. The hydrazine group in this compound enhances its interaction with microbial targets, making it a candidate for further exploration in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity, similar to other hydrazine derivatives which have been reported to inhibit pro-inflammatory cytokines and pathways associated with inflammation . Further studies are warranted to elucidate the specific pathways affected by this compound.

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide can be influenced by modifications in its structure. The presence of the indole ring is crucial for its anticancer activity, while variations in the hydrazine and acetamide groups can modulate its potency and selectivity towards specific biological targets .

Case Studies and Research Findings

A comprehensive analysis of similar compounds has highlighted the importance of structural modifications in enhancing biological efficacy. For instance, modifications in the double bond and ester groups within related indole derivatives significantly impacted their anti-proliferative activities .

Q & A

Q. What are the optimal synthetic routes for 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-phenylacetamide?

The compound is synthesized via acid-catalyzed condensation of indole-3-carbaldehyde with phenylacetohydrazide. Key steps include:

  • Reactants : Indole-3-carbaldehyde and phenylacetohydrazide.
  • Solvent : Ethanol or dioxane under reflux (3–6 hours).
  • Catalyst : Acetic acid or HCl.
  • Yield Optimization : Recrystallization from methanol/ethanol improves purity (≥95%). Reference Conditions :
ReactantsSolventTime (h)Yield (%)
Indole-3-carbaldehyde + PhenylacetohydrazideEthanol3–685–98%

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm hydrazone linkage (δ 8.5–9.5 ppm for NH and imine protons) and indole/aromatic protons.
  • IR Spectroscopy : Detect C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 336.3).
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on MCF-7 (breast cancer) or HeLa cells.
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases. Reference Data :
Activity TypeTargetIC50/MIC
AnticancerMCF-7~15–25 µM
AntibacterialS. aureus12.5–25 µg/mL

Advanced Questions

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., IC50 variability)?

  • Assay Standardization : Use consistent cell lines (e.g., ATCC-certified MCF-7) and control compounds (e.g., doxorubicin).
  • Dose-Response Curves : Triplicate runs with nonlinear regression analysis (GraphPad Prism).
  • Meta-Analysis : Compare solvent effects (DMSO vs. PBS) and incubation times (24h vs. 48h) across studies .

Q. What computational methods aid in elucidating the mechanism of action?

  • Molecular Docking : AutoDock Vina to predict binding to targets like tubulin (PDB ID: 1SA0) or topoisomerase II.
  • DFT Calculations : Gaussian 09 to analyze electronic properties (HOMO-LUMO gaps, charge distribution).
  • MD Simulations : GROMACS for stability of ligand-protein complexes over 100 ns .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify substituents on (i) indole (e.g., 5-methoxy), (ii) phenyl (e.g., nitro groups).
  • Bioactivity Testing : Compare IC50/MIC of analogs against parent compound.
  • Statistical Analysis : Use Hansch analysis or CoMFA to correlate substituents with activity .

Q. What strategies improve solubility and bioavailability?

  • Salt Formation : Hydrochloride salts via HCl gas diffusion in diethyl ether.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (≈150 nm, PDI <0.2) using solvent evaporation.
  • Prodrug Design : Esterify carboxyl groups for enhanced membrane permeability .

Q. How to investigate metal-ion interactions for enhanced bioactivity?

  • Complex Synthesis : React with Cu(II)/Zn(II) salts in methanol (1:2 molar ratio).
  • Characterization : ESI-MS for [M+Cl]⁻ adducts; cyclic voltammetry for redox activity.
  • Bioactivity Assays : Compare antimicrobial activity of complexes vs. ligand alone .

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